molecular formula C14H18N2 B8714438 3-(2-Piperidylmethyl)indole CAS No. 5275-05-8

3-(2-Piperidylmethyl)indole

Cat. No.: B8714438
CAS No.: 5275-05-8
M. Wt: 214.31 g/mol
InChI Key: NQAIQKCDQAOHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Piperidylmethyl)indole is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, present in a wide array of biologically active compounds and FDA-approved drugs . This particular compound features a piperidylmethyl substitution at the 3-position of the indole ring, a structural motif that is often explored to modulate the molecule's physicochemical properties and interactions with biological targets. Indole derivatives are renowned for their multifaceted therapeutic potential. They serve as a core structural element in compounds under investigation for various applications, including as anticancer agents, where they may act as inhibitors of tubulin polymerization or tyrosine kinases like VEGFR . Furthermore, the indole scaffold is a key component in neuropharmacology research, with some derivatives being designed and evaluated as dual cholinesterase and β-secretase inhibitors for conditions such as Alzheimer's disease . The piperidine ring, in particular, is a common pharmacophore found in many central nervous system (CNS) active drugs and can enhance blood-brain barrier permeability . Researchers value this compound for its versatility as a building block in structure-activity relationship (SAR) studies, enabling the synthesis of novel analogs to optimize potency, selectivity, and drug-like properties for a range of therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5275-05-8

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

3-(piperidin-2-ylmethyl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-7-14-13(6-1)11(10-16-14)9-12-5-3-4-8-15-12/h1-2,6-7,10,12,15-16H,3-5,8-9H2

InChI Key

NQAIQKCDQAOHIA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 2 Piperidylmethyl Indole and Its Analogues

Historical Development of Synthetic Approaches

Historically, the synthesis of indole (B1671886) alkaloids, including those with a piperidine (B6355638) moiety, relied on well-established name reactions. The Fischer indole synthesis, discovered in 1883, has been a cornerstone for constructing the indole nucleus from arylhydrazones. bhu.ac.in This method involves the acid-catalyzed cyclization of an arylhydrazone, which can be derived from a ketone or aldehyde. bhu.ac.in For the synthesis of 3-substituted indoles, early methods often involved the reaction of indole with an appropriate electrophile. For instance, the Mannich reaction has been a common strategy to introduce an aminomethyl group at the C3 position of the indole ring. researchgate.net

Another classical approach, the Reissert indole synthesis, has been a reliable method for preparing indole-2-carboxylates from 2-nitrotoluenes. derpharmachemica.com This multi-step process involves the condensation of a 2-nitrotoluene (B74249) with diethyl oxalate, followed by reductive cyclization. derpharmachemica.com The Madelung synthesis, which involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures, has also been employed for the synthesis of certain indole derivatives. bhu.ac.in

These early methods, while foundational, often required harsh reaction conditions and were limited in their substrate scope and functional group tolerance. The development of milder and more versatile synthetic strategies has been a key focus of modern organic synthesis.

Modern Convergent and Divergent Synthetic Routes

Modern synthetic strategies for constructing 3-(2-Piperidylmethyl)indole and its analogues often employ convergent or divergent approaches to enhance efficiency and allow for the generation of diverse compound libraries. A convergent synthesis involves the independent preparation of key fragments that are then coupled together in the later stages of the synthesis. sathyabama.ac.inresearchgate.netresearchgate.net In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different products. sathyabama.ac.inresearchgate.netmdpi.comrsc.org

Strategies Utilizing Indole Ring Functionalization

A primary strategy for synthesizing this compound involves the functionalization of a pre-existing indole ring. This can be achieved through various methods, including electrophilic substitution and metal-catalyzed cross-coupling reactions.

The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. The Mannich reaction, for example, allows for the introduction of an aminomethyl group, which can be a precursor to the piperidylmethyl moiety. researchgate.net

More recently, transition-metal-catalyzed cross-coupling reactions have become a powerful tool for C-H functionalization of indoles. nih.gov Palladium-catalyzed reactions, in particular, have been widely used to form C-C bonds at the C3 position of the indole ring. organic-chemistry.org For instance, the coupling of 3-bromoindole derivatives with organometallic reagents or the direct C-H arylation of indoles can provide access to complex indole structures. orgsyn.org

Reaction Type Description Key Reagents/Catalysts Reference(s)
Fischer Indole SynthesisCyclization of arylhydrazones to form the indole ring.Protic or Lewis acids (e.g., ZnCl₂, PCl₃) bhu.ac.in
Mannich ReactionAminomethylation of the indole C3 position.Formaldehyde, secondary amine researchgate.net
Reissert SynthesisSynthesis of indole-2-carboxylates from 2-nitrotoluenes.Diethyl oxalate, base, reducing agent derpharmachemica.com
Madelung SynthesisBase-catalyzed cyclization of N-acyl-o-toluidines.Strong bases (e.g., NaNH₂, KOtBu) bhu.ac.in
Palladium-Catalyzed Cross-CouplingC-H functionalization or coupling with haloindoles.Palladium catalysts, various coupling partners nih.govorganic-chemistry.org

Strategies Utilizing Piperidine Ring Construction and Functionalization

An alternative approach focuses on the construction and functionalization of the piperidine ring, which is then attached to the indole nucleus. The synthesis of substituted piperidines can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. mdpi.comnih.gov

Hydrogenation of pyridinium (B92312) salts is a common method for obtaining piperidines. mdpi.com Intramolecular cyclization strategies, such as the aza-Michael addition and reductive amination, are also widely employed to construct the piperidine ring. researchgate.netmdpi.com These methods often allow for good control over the stereochemistry of the resulting piperidine.

Once the piperidine ring is formed, it can be functionalized at the 2-position to allow for coupling with the indole ring. This can involve the introduction of a leaving group or the formation of an organometallic species at the C2 position of the piperidine.

Coupling Reactions for Indole-Piperidine Linkage

The crucial step in many syntheses of this compound is the formation of the bond connecting the indole and piperidine rings. Several coupling strategies have been developed to achieve this transformation.

One common approach is the nucleophilic substitution reaction between an indole nucleophile and a piperidine electrophile. For example, the reaction of an indolyl anion with a 2-(halomethyl)piperidine derivative can form the desired C-C bond.

Palladium-catalyzed cross-coupling reactions have also proven to be highly effective for this purpose. For instance, a Suzuki-Miyaura coupling between a 3-borylindole and a 2-(halomethyl)piperidine, or vice versa, can efficiently form the indole-piperidine linkage.

A recently developed strategy involves the intermolecular aza-Friedel-Crafts (iAFC) reaction of indoles with functionalized 2-hydroxypiperidines. rsc.org This reaction, promoted by a Brønsted acid, allows for the direct C3-C2' linkage of the two heterocyclic rings under mild conditions. rsc.org

Coupling Strategy Description Key Reagents/Catalysts Reference(s)
Nucleophilic SubstitutionReaction of an indole nucleophile with a piperidine electrophile.Base, 2-(halomethyl)piperidine
Suzuki-Miyaura CouplingCross-coupling of a borylated indole with a piperidine halide.Palladium catalyst, base
Intermolecular aza-Friedel-CraftsReaction of an indole with a 2-hydroxypiperidine.Brønsted acid (e.g., TFA) rsc.org
Mitsunobu ReactionCoupling of an indole with a piperidinemethanol derivative.DIAD, PPh₃

Stereoselective and Enantioselective Synthesis of Chiral Isomers

Many biologically active this compound analogues are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. researchgate.net In the context of this compound synthesis, asymmetric catalysts can be used to control the stereochemistry of the C-C bond formation step. nih.govrsc.org

For example, chiral Lewis acids or Brønsted acids can be used to catalyze the enantioselective Friedel-Crafts alkylation of indoles with piperidine-derived electrophiles. nih.gov This approach can establish the stereocenter at the piperidine ring during the coupling step.

Chiral palladium complexes have also been employed in enantioselective cross-coupling reactions to form the indole-piperidine linkage. These catalysts can effectively control the stereochemistry of the newly formed C-C bond.

Chiral Auxiliary Approaches

The synthesis of enantiomerically pure this compound and its analogues often relies on chiral auxiliary-mediated strategies to control the stereochemistry of the piperidine ring. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. acs.orgwikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. acs.org

While direct application to this compound is sparsely documented, the synthesis of the analogous 3-(piperidin-3-yl)-1H-indole derivatives provides a clear example of this approach. In this method, racemic 3-(piperidin-3-yl)-1H-indole derivatives are N-alkylated with a chiral reagent, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. acs.orgnih.gov This reaction creates a pair of diastereomers which can be separated using chromatographic techniques. nih.gov Subsequent hydrogenolysis removes the chiral auxiliary to yield the pure (R) and (S) enantiomers of the 3-(piperidin-3-yl)-1H-indole. acs.orgnih.gov This strategy highlights the utility of chiral auxiliaries in resolving racemic mixtures of piperidinyl indoles.

Other chiral auxiliaries, such as those derived from (R)-phenylglycinol, have been used to synthesize chiral lactams that serve as precursors to 3,3-disubstituted piperidines, a structure found in various indole alkaloids. researchgate.net Similarly, carbohydrate-based auxiliaries like D-arabinopyranosylamine have proven effective in the stereoselective synthesis of 2-substituted dehydropiperidinones, which are versatile intermediates for preparing a range of disubstituted piperidine derivatives. cdnsciencepub.com The application of Ellman's N-tert-butanesulfinyl chiral auxiliary is another powerful method for the asymmetric synthesis of chiral amines, including those with multiple stereocenters, which is relevant for constructing complex piperidine-containing structures. osi.lv

Table 1: Examples of Chiral Auxiliary Approaches for Piperidine Synthesis

Chiral AuxiliaryApplicationKey TransformationReference
(S)-2-(4-toluenesulfonyloxy)-phenylacetic amideResolution of racemic 3-(piperidin-3-yl)-1H-indolesN-alkylation to form separable diastereomers acs.orgnih.gov
(R)-PhenylglycinolSynthesis of chiral lactams as precursors for disubstituted piperidinesEnantioselective preparation of piperidine subunits for indole alkaloids researchgate.net
D-ArabinopyranosylamineStereoselective synthesis of 2-substituted dehydropiperidinonesDomino Mannich–Michael reaction with high diastereoselectivity cdnsciencepub.com
N-tert-Butanesulfinamide (Ellman's Auxiliary)General asymmetric synthesis of chiral aminesDiastereoselective reactions to form amines with multiple stereocenters osi.lv

Enzymatic Biocatalysis for Stereocontrol

Enzymatic biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules, offering high stereoselectivity under mild reaction conditions. For the synthesis of chiral this compound, enzymes are primarily used to produce the enantiomerically pure piperidine precursor.

A prominent strategy is the chemo-enzymatic dearomatization of pyridines. thieme-connect.comnih.govchemrxiv.orgnih.gov This cascade reaction often involves an initial chemical modification of the pyridine ring, followed by a one-pot enzymatic process using an amine oxidase and an ene-imine reductase (IRED) to produce stereo-defined substituted piperidines. nih.govnih.gov This method provides access to a wide array of chiral piperidines with excellent enantioselectivity. thieme-connect.com

Transaminases (TAs) are another class of enzymes utilized for the asymmetric synthesis of 2-substituted piperidines. nih.govscispace.com Starting from commercially available ω-chloroketones, TAs catalyze the transfer of an amino group, which is followed by spontaneous intramolecular cyclization to form the chiral piperidine ring. nih.gov This approach has been successful in producing both enantiomers of various 2-substituted piperidines with high enantiomeric excess. nih.govscispace.com

Lipase-catalyzed kinetic resolution is also a well-established method. For instance, lipases can be used for the enantioselective acylation or hydrolysis of racemic piperidine derivatives, such as piperidinemethanol precursors. justia.comacs.orgdntb.gov.uagla.ac.uk A notable example is the use of Candida antarctica lipase (B570770) B (CALB), which has been immobilized on magnetic halloysite (B83129) nanotubes to create a reusable catalyst for the synthesis of piperidine derivatives through a multicomponent reaction. rsc.org

Table 2: Enzymatic Approaches for Chiral Piperidine Synthesis

Enzyme ClassStrategyKey TransformationExample EnzymeReference
Oxidase / ReductaseChemo-enzymatic DearomatizationCascade reaction converting tetrahydropyridines to chiral piperidinesAmine Oxidase / Ene-Imine Reductase (IRED) thieme-connect.comnih.govnih.gov
Transaminase (TA)Asymmetric SynthesisReductive amination of ω-chloroketones followed by cyclizationVarious (R)- and (S)-selective TAs nih.govscispace.com
LipaseKinetic ResolutionEnantioselective acylation or hydrolysis of racemic piperidine precursorsCandida antarctica Lipase B (CALB) dntb.gov.uarsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to enhance sustainability. scispace.comjk-sci.com A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants into the final product. jocpr.comrsc.org Synthetic routes with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize waste. rsc.org For instance, a one-pot synthesis of indole alkaloids using a MoS2-RGO nanocomposite catalyst in water demonstrated a high atom economy of 94.7%. researchgate.net

The use of multicomponent reactions (MCRs) is another cornerstone of green synthesis, as they allow the construction of complex molecules in a single step from multiple starting materials, reducing reaction time and waste. scispace.com Several MCRs have been developed for the synthesis of indole derivatives, often catalyzed by simple and environmentally benign catalysts like piperidine or ferric hydrogen sulfate. scispace.com

Solvent choice is also critical. The development of synthetic methods that proceed under solvent-free conditions or in green solvents like water is a significant advancement. researchgate.netrsc.org Microwave-assisted synthesis has been shown to be an efficient, solvent-free method for conducting the Pictet-Spengler reaction, a key step in the synthesis of many indole alkaloids, leading to shorter reaction times and high yields. rsc.org

Furthermore, the use of reusable, heterogeneous catalysts, such as the MoS2-RGO nanocomposite mentioned earlier, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. researchgate.net The development of catalytic processes that enable the direct conversion of C-H bonds also contributes to greener synthesis by avoiding the need for pre-functionalized starting materials. jk-sci.com

Challenges and Future Directions in Synthetic Chemistry

The synthesis of this compound and related complex indole alkaloids presents several significant challenges. A primary hurdle is controlling regioselectivity during the alkylation of the indole nucleus. organic-chemistry.orgnih.gov The indole ring has multiple nucleophilic sites, primarily the N1 and C3 positions, and achieving selective alkylation at the C3 position without competing N1 alkylation can be difficult. nih.govbeilstein-journals.org Strategies to overcome this include the use of specific protecting groups or specialized catalysts that can direct the reaction to the desired position. nih.govnih.gov

Another major challenge is the stereocontrolled construction of multiple chiral centers, including the quaternary stereocenters often found in complex indole alkaloids. rsc.org The synthesis of these intricate three-dimensional structures requires sophisticated synthetic strategies and methodologies.

Future directions in this field are focused on developing more efficient, general, and divergent synthetic strategies. Photoredox catalysis has emerged as a powerful tool, enabling novel radical cascade reactions that can assemble complex alkaloid cores in a green and economical manner. acs.org These methods can achieve unusual reaction pathways that are not accessible through traditional ionic chemistry. acs.org

The development of cascade reactions, where multiple bonds are formed in a single operation, will continue to be a major focus, as it significantly increases synthetic efficiency. acs.org Furthermore, the total synthesis of exceptionally complex indole alkaloids, such as bipleiophylline, remains a formidable challenge and a driving force for innovation in synthetic methodology. anr.fr Advances in biocatalysis and metabolic engineering also hold promise for the sustainable production of these valuable compounds in the future. mdpi.com

Structural Elucidation and Conformational Analysis in Research Context

Spectroscopic Techniques for Advanced Structural Characterization

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 3-(2-Piperidylmethyl)indole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide complementary information, from the connectivity of atoms in solution to their precise arrangement in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of molecules containing piperidine (B6355638) and indole (B1671886) moieties. For 2-substituted piperidines, NMR analysis is crucial for determining the preferred conformation of substituents as either axial or equatorial. researchgate.net The analysis of coupling constants and nuclear Overhauser effects (NOEs) can reveal through-bond and through-space correlations, respectively, providing a detailed picture of the molecule's three-dimensional shape in solution.

In studies of related fluorinated piperidines, for instance, NMR spectroscopy was used to confirm the axial preference of substituents, a finding that was also supported by computational studies. nih.gov For this compound, 1H NMR would show characteristic signals for the indole ring protons, typically in the aromatic region (around 6.9–7.6 ppm), and a distinct singlet for the N-H proton at approximately 11 ppm. mdpi.com The protons of the methylene (B1212753) bridge and the piperidine ring would appear in the aliphatic region. mdpi.com Similarly, 13C NMR spectra provide diagnostic signals for the carbon atoms of both the indole and piperidine rings. mdpi.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to assign all proton and carbon signals definitively and to establish the connectivity between the indole and piperidine fragments through the methylene linker.

Technique Application for this compound Expected Data
1H NMR Determines proton chemical environments and coupling.Chemical shifts (ppm), coupling constants (J, Hz), signal multiplicity.
13C NMR Identifies unique carbon atoms in the molecule.Chemical shifts (ppm) for indole, piperidine, and methylene carbons.
COSY Establishes proton-proton (H-H) correlations within rings.Cross-peaks indicating coupled protons.
HSQC/HMBC Correlates protons with directly attached (HSQC) or long-range (HMBC) carbons.Cross-peaks confirming C-H connectivity and linking the two ring systems.
NOESY Reveals through-space proximity of protons.Cross-peaks indicating spatial relationships, crucial for conformational analysis of the piperidine ring and its orientation relative to the indole group.

High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound with high accuracy. By providing an exact mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. In mechanistic studies, HRMS can be used to identify intermediates and byproducts in a synthetic route, helping to elucidate the reaction pathway. For instance, in the synthesis of indole derivatives, mass spectrometry is used to confirm the mass of the final products. researchgate.net

When coupled with fragmentation techniques (MS/MS), HRMS can also provide structural information. The molecule is ionized and then fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern is often characteristic of the molecule's structure, revealing the connectivity of the indole, methylene, and piperidine units.

Typical Fragmentation Patterns:

Loss of the piperidine ring: Cleavage of the C-C bond between the methylene group and the piperidine ring.

Cleavage at the benzylic position: Fission of the bond between the indole ring and the methylene group, leading to a stable indolyl-methyl cation.

Retro-Diels-Alder (RDA) fragmentation: Characteristic fragmentation within the piperidine ring, if applicable under the ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping electron density to determine the precise positions of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Computational Chemistry for Conformational Studies

Computational chemistry serves as a powerful complement to experimental techniques, allowing for the exploration of molecular conformations, energies, and properties that may be difficult to observe directly.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational landscape of this compound in a simulated environment (e.g., in solution). MD studies on related indole derivatives have been used to understand how different substituents influence the molecule's preferred orientation within a binding site. nih.gov For this compound, an MD simulation could track the rotation around the single bonds linking the two rings and the puckering of the piperidine ring. This would help identify the most stable, low-energy conformations and the energy barriers between them, providing a dynamic view of the molecule's flexibility.

Quantum Mechanical Calculations

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and energy of a molecule with high accuracy. These calculations are invaluable for conformational analysis. Researchers can perform geometry optimizations to find the lowest energy (most stable) conformations of a molecule. mdpi.com

For substituted piperidines, DFT computations have been used to analyze the interplay of electrostatic interactions, hyperconjugation, and steric factors that influence conformational behavior. nih.govresearchgate.net In the case of this compound, QM calculations could be used to:

Determine the relative energies of conformers where the indolylmethyl group is in an axial versus an equatorial position on the piperidine ring.

Calculate the energy barrier for the piperidine ring flip.

Simulate theoretical NMR and vibrational spectra to compare with and aid in the interpretation of experimental data.

Computational Method Objective Predicted Parameters
Molecular Dynamics (MD) To simulate the molecule's motion and flexibility in solution over time.Conformational transitions, solvent effects, stable rotamers.
Density Functional Theory (DFT) To calculate the electronic structure and find minimum energy conformations.Relative energies of conformers (axial vs. equatorial), optimized bond lengths and angles, theoretical NMR chemical shifts. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2 Piperidylmethyl Indole Scaffolds

Design Principles for Novel Analogues and Derivatives

The design of new analogues based on the 3-(2-piperidylmethyl)indole scaffold is guided by established medicinal chemistry principles. A primary strategy involves the synthesis of derivatives with modified indole (B1671886) or piperidine (B6355638) rings to enhance biological activity. ontosight.aiontosight.ai For instance, the introduction of various substituents on the indole core or the piperidine nitrogen can significantly alter the compound's interaction with biological targets. ontosight.aiontosight.ai

Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance potency or modify pharmacokinetics.

Scaffold Hopping: Replacing the indole or piperidine core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Conformational Constraint: Introducing rigid elements into the structure to lock the molecule into a specific conformation that is optimal for binding to a biological target.

A common synthetic route to produce these analogues is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. ontosight.ai Further modifications, such as alkylation, can then be used to introduce different groups onto the indole or piperidine rings. ontosight.ai

Exploration of Substituent Effects on Molecular Interactions

The nature and position of substituents on the this compound scaffold have a profound impact on its molecular interactions and, consequently, its biological activity.

Indole Ring Substituents:

Electron-donating groups (e.g., methoxy) at the 5- or 6-position of the indole ring can enhance electrophilic substitution at the C3 position, which is often crucial for biological activity. smolecule.com These groups can also influence the compound's affinity for specific receptors. For example, a 5-methoxy group is a common feature in compounds targeting serotonin (B10506) receptors.

The indole N-H proton can act as a hydrogen bond donor, and its substitution can modulate binding affinity. nih.gov

Piperidine Ring Substituents:

Substituents on the piperidine nitrogen are critical for modulating the basicity and lipophilicity of the molecule, which in turn affects its pharmacokinetic properties and target engagement. ontosight.ai For instance, an allyl group on the piperidine nitrogen introduces additional reactivity and potential for varied biological interactions. ontosight.ai A methyl group at this position also influences the compound's chemical and biological properties. ontosight.ai

The stereochemistry of the piperidine ring can be a determining factor for activity. The spatial arrangement of substituents can dictate the molecule's ability to fit into a binding pocket.

Linker Modifications:

The following table summarizes the effects of some common substituents:

Substituent LocationSubstituent TypeObserved Effect on Molecular Properties
Indole C5/C6Electron-donating (e.g., -OCH3)Enhances electrophilic substitution at C3, can increase receptor affinity. smolecule.com
Indole N1Alkyl groupsModulates hydrogen bonding potential and lipophilicity. nih.gov
Piperidine N1Alkyl, Allyl, Benzyl groupsInfluences basicity, lipophilicity, and potential for new interactions. ontosight.aiontosight.ai

Conformational Flexibility and its Influence on Binding Models

The conformational flexibility of the this compound scaffold, particularly the rotatable bond between the indole C3 and the piperidylmethyl group, plays a significant role in its interaction with biological targets. The molecule can adopt various conformations, and the biologically active conformation is the one that best fits the binding site of the target protein.

The orientation of the piperidine ring relative to the indole core is a key determinant of binding. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site is crucial for high-affinity interactions. Computational studies, such as molecular dynamics simulations, can provide insights into the conformational landscape of these molecules and help identify the preferred binding poses. nih.gov

Computational Approaches to SAR/SPR Analysis

Computational methods are invaluable tools for understanding the SAR and SPR of this compound derivatives, guiding the design of new compounds with improved properties.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. mdpi.com These models can help to identify the key structural features that are important for activity and to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

A typical QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected. mdpi.com

Molecular Modeling: 3D structures of the molecules are generated and aligned.

Descriptor Calculation: Steric, electrostatic, and other physicochemical properties are calculated.

Model Building: Statistical methods are used to build a model that correlates the descriptors with the biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govchemmethod.com This method is widely used to understand the binding mode of this compound derivatives at their target proteins. nih.govajchem-a.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the binding pocket. ajchem-a.commdpi.com The binding affinity, often expressed as a docking score, can be used to rank and prioritize compounds for synthesis and biological testing. ajchem-a.commdpi.com

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target. nih.govresearchgate.net Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). creative-biostructure.comsemanticscholar.org These models typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. creative-biostructure.com Pharmacophore models for indole derivatives can be used for virtual screening of large compound libraries to identify new potential hits with the desired biological activity. nih.govcreative-biostructure.com

Investigation of Molecular Mechanisms and Biological Target Interactions

Influence of Chirality on Molecular Recognition

The presence of a chiral center at the 2-position of the piperidine (B6355638) ring implies that 3-(2-Piperidylmethyl)indole exists as a pair of enantiomers. However, no studies have been published that separate these enantiomers or compare their biological activities to understand the influence of stereochemistry on molecular recognition.

While the synthesis of related indole-piperidine structures is documented, often through methods like the Mannich reaction, specific biological data for the this compound isomer is absent. nih.govsmolecule.com

Biosynthetic Pathways and Natural Product Research Connections

Identification of Precursor Molecules

The molecular architecture of 3-(2-Piperidylmethyl)indole points to two primary amino acid precursors: L-tryptophan and L-lysine.

L-Tryptophan : The indole (B1671886) ring and the adjacent methylene (B1212753) group (-CH2-) are characteristic derivatives of the amino acid L-tryptophan. wikipedia.orgacs.org Tryptophan is the universal biochemical precursor for a vast array of over 4,100 known indole alkaloids. wikipedia.org Its biosynthesis originates from the shikimate pathway. nih.gov In the initial steps of many indole alkaloid pathways, tryptophan is decarboxylated to form tryptamine (B22526). wikipedia.orgnumberanalytics.com

L-Lysine : The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is typically derived from the amino acid L-lysine in alkaloid biosynthesis. imperial.ac.ukrsc.org Lysine serves as a key building block for various piperidine, quinolizidine, and pyrrolizidine (B1209537) alkaloids. rsc.org

The combination of these two precursors places this compound within the broad class of true alkaloids, which are defined by their amino acid origin and the inclusion of nitrogen within a heterocyclic ring. nih.govrsc.org

Table 1: Identified Precursor Molecules

Precursor Molecule Derived Structural Moiety
L-Tryptophan Indolemethyl group
L-Lysine Piperidine ring

Enzymatic Steps in Potential Biosynthesis

A plausible biosynthetic pathway for this compound would involve a sequence of enzyme-catalyzed reactions to modify and join the precursor molecules. While the specific enzymes have not been characterized for this compound, the steps can be hypothesized based on analogous, well-studied pathways.

Decarboxylation of Precursors : The initial step for both amino acid precursors is likely decarboxylation.

Tryptophan Decarboxylase (TDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, would catalyze the conversion of L-tryptophan to tryptamine . nih.govfrontiersin.orgresearchgate.net

Lysine Decarboxylase (LDC) would convert L-lysine into cadaverine (B124047) (1,5-diaminopentane).

Formation of the Piperidine Ring : The transformation of linear cadaverine into a cyclic piperidine structure involves several steps.

An amine oxidase (e.g., a copper amine oxidase or diamine oxidase) would catalyze the oxidative deamination of one of the primary amino groups of cadaverine to yield an aldehyde, 5-aminopentanal .

This amino-aldehyde exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine . This intramolecular cyclization is a key step in forming the piperidine skeleton.

Condensation and Final Assembly : The final step involves the coupling of the tryptamine-derived unit with the piperidine precursor.

A Mannich-type condensation is a probable mechanism for joining the two moieties. wikipedia.org In this scenario, Δ¹-piperideine (or its protonated iminium cation form) would act as an electrophile. The electron-rich indole ring of tryptamine, specifically at the C3 position, would act as the nucleophile, attacking the electrophilic carbon of the piperidine precursor. wikipedia.org

This condensation, likely facilitated by a specific synthase enzyme, would form the C-C bond between the indolemethyl group and the piperidine ring at its C2 position.

A final reduction step, catalyzed by a reductase and likely utilizing a cofactor like NADPH, would be required to convert the intermediate imine or enamine bond to a single bond, yielding the stable this compound structure. wikipedia.org

Table 2: Potential Enzymatic Steps and Intermediates

Step Precursor/Intermediate Enzyme Class (Example) Product/Intermediate
1a L-Tryptophan Tryptophan Decarboxylase (TDC) Tryptamine
1b L-Lysine Lysine Decarboxylase (LDC) Cadaverine
2a Cadaverine Amine Oxidase 5-Aminopentanal
2b 5-Aminopentanal (Spontaneous) Δ¹-piperideine
3a Tryptamine + Δ¹-piperideine Synthase (Mannich reaction) Condensation Product
3b Condensation Product Reductase This compound

Relationship to Known Indole Alkaloid Biosynthetic Routes

The proposed biosynthetic pathway for this compound shares fundamental features with other indole alkaloid biosynthetic routes while also exhibiting key differences.

Similarity to Simple Indole Alkaloids : The pathway's starting point, the decarboxylation of tryptophan to tryptamine, is a common entry point for the biosynthesis of many simple indole alkaloids, such as psilocybin and serotonin (B10506) (though serotonin is formed via 5-hydroxytryptophan). wikipedia.org

Contrast with Monoterpene Indole Alkaloids (MIAs) : The most significant divergence is from the complex monoterpene indole alkaloids (MIAs), such as strychnine, vinblastine, and reserpine. nih.govnumberanalytics.com The biosynthesis of MIAs involves the condensation of tryptamine with the monoterpenoid secologanin, a reaction catalyzed by strictosidine (B192452) synthase to form the central intermediate, strictosidine. numberanalytics.comhep.com.cn In contrast, the biosynthesis of this compound does not involve a terpenoid unit, but rather a lysine-derived piperidine ring. imperial.ac.ukrsc.org This fundamental difference in the non-tryptophan-derived portion leads to a much simpler final structure compared to the intricate polycyclic skeletons of MIAs.

Analogy to β-Carboline Alkaloids : There is a mechanistic analogy to the biosynthesis of β-carboline alkaloids, such as harmine. This process also involves the condensation of tryptamine with an aldehyde or keto acid (e.g., pyruvic acid) via a Pictet-Spengler reaction, which is mechanistically similar to the proposed Mannich-type condensation. imperial.ac.ukwikipedia.org Both pathways involve the nucleophilic C2 of the indole ring initially, followed by rearrangement to form a new ring system or, in this case, a side chain linkage at C3.

Advanced Analytical and Characterization Methodologies for Research Purity and Identity

Chromatographic Separations for Compound Purity in Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of 3-(2-Piperidylmethyl)indole, ensuring the purity of research-grade material by separating it from starting materials, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any potential impurities.

Given the basic nature of the piperidine (B6355638) nitrogen and the aromatic indole (B1671886) moiety, reversed-phase HPLC (RP-HPLC) is a common and effective approach. The method development for this compound would typically involve the optimization of several key parameters to achieve a sharp, symmetrical peak for the main component, well-resolved from any other signals.

A typical starting point for method development would involve a C18 stationary phase, which is versatile and provides good retention for moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of a buffer is critical for controlling the ionization state of the basic piperidine ring, which in turn affects retention time and peak shape. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often employed to protonate the amine, leading to better peak shapes and enhanced retention on the nonpolar stationary phase. tandfonline.comtandfonline.com

Gradient elution, where the proportion of the organic solvent is increased over time, is often preferred over isocratic elution for analyzing samples that may contain a range of impurities with different polarities. tandfonline.com This allows for the efficient elution of both early- and late-eluting compounds in a single run.

Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector set at a wavelength where the indole chromophore exhibits maximum absorbance, typically around 220 nm and 280 nm.

A hypothetical optimized HPLC method for the purity assessment of this compound is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

This table represents a hypothetical HPLC method for this compound, developed based on established principles for the analysis of nitrogen-containing heterocyclic compounds.

Furthermore, for chiral compounds like this compound, which exists as a pair of enantiomers due to the stereocenter at the 2-position of the piperidine ring, chiral HPLC is necessary to separate and quantify the individual enantiomers. This is often achieved using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. nih.govcsfarmacie.czamericanpharmaceuticalreview.com Polysaccharide-based CSPs are commonly used for this purpose. csfarmacie.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification of volatile and semi-volatile byproducts that may be present from its synthesis. The synthesis of this compound could potentially involve starting materials like indole and various piperidine precursors, and side reactions could lead to volatile impurities.

For instance, the alkylation of indole can sometimes result in the formation of bis(indolyl)methanes or other C-3 alkylated indole side products. nih.gov Similarly, the synthesis of the piperidine moiety might introduce its own set of volatile impurities. google.comumw.edu GC-MS, with its high separation efficiency and the definitive identification power of mass spectrometry, is ideally suited to detect and identify such trace-level volatile compounds.

In some cases, derivatization may be employed to increase the volatility and thermal stability of any polar byproducts, making them more amenable to GC-MS analysis. jfda-online.comresearchgate.netgcms.cz For example, silylation or acylation of any hydroxyl- or amine-containing byproducts can improve their chromatographic behavior. jfda-online.comgcms.cz

A typical GC-MS analysis would involve a non-polar capillary column (e.g., a DB-5ms) and a temperature gradient to separate the volatile components. The mass spectrometer would then fragment the eluting compounds, producing a characteristic mass spectrum that can be compared against spectral libraries for identification.

Potential volatile byproducts that could be monitored by GC-MS during the synthesis of this compound are listed in the table below.

Potential Volatile ByproductPotential Origin
IndoleUnreacted starting material
PiperidinePrecursor or degradation product
Skatole (3-methylindole)Side-product from certain synthetic routes
N-methylpiperidineImpurity from piperidine source or side-reaction

This table presents hypothetical volatile byproducts that could be associated with the synthesis of this compound, based on general knowledge of indole and piperidine chemistry.

Advanced Spectroscopic Methods for Mechanistic Insights

Beyond routine purity checks, advanced spectroscopic methods provide detailed structural information and mechanistic insights into the properties and behavior of this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of the synthesized molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the MS/MS spectrum of this compound can also offer valuable structural information. The primary fragmentation would likely involve the cleavage of the bond between the indole and piperidine moieties, leading to characteristic fragment ions for each ring system. researchgate.netscielo.br

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a full suite of NMR experiments would be employed to confirm its structure.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR techniques: These are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the piperidine and indole rings. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. magritek.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the piperidylmethyl substituent to the C3 position of the indole ring. magritek.comnih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the conformation of the molecule. nih.gov

Future Directions and Emerging Research Avenues for 3 2 Piperidylmethyl Indole Derivatives

Application of Advanced Synthetic Strategies

The future synthesis of 3-(2-Piperidylmethyl)indole derivatives will increasingly rely on advanced strategies that offer greater efficiency, diversity, and complexity. Traditional multi-step syntheses are giving way to more sophisticated approaches that can rapidly generate libraries of novel compounds for biological screening. ontosight.ainumberanalytics.com

Key emerging strategies include:

Complexity-to-Diversity (CtD) and Diversity-Oriented Synthesis (DOS): These strategies utilize a common, complex starting material, such as a natural indole (B1671886) alkaloid, and employ a series of ring-distortion reactions (cleavage, fusion, expansion) to rapidly generate a collection of architecturally unique and diverse scaffolds. nih.govacs.orgresearchgate.net This approach allows for the exploration of new, biologically relevant chemical space that is often inaccessible through traditional methods. nih.govvirginia.edu For instance, a tryptoline (B14887) ring distortion strategy applied to the indole alkaloid yohimbine (B192690) successfully produced 70 complex and diverse compounds with varied biological activities. nih.gov

Asymmetric Synthesis: Given that the biological activity of chiral molecules often resides in a single enantiomer, developing stereoselective synthetic methods is crucial. numberanalytics.commdpi.com The use of chiral auxiliaries and catalysts allows for the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, which is essential for creating more specific and potent therapeutic agents. mdpi.com

Table 1: Comparison of Advanced Synthetic Strategies for Indole Derivatives

Strategy Description Key Advantages Representative Reactions/Methods
Complexity-to-Diversity (CtD) Transforms a single complex natural product into a library of structurally diverse scaffolds. acs.orgresearchgate.net Rapid access to unique, three-dimensional chemical structures; exploration of novel biological space. nih.gov Ring cleavage, ring rearrangement, and ring fusion reactions on starting alkaloids like yohimbine or sinomenine. nih.govacs.org
Diversity-Oriented Synthesis (DOS) Builds complex and diverse small-molecule libraries from simple starting materials through divergent pathways. acs.org High efficiency; generation of natural product-like scaffolds. acs.org Multi-step sequences involving various bond-forming reactions to create skeletal diversity.
Catalytic Synthesis Employs transition metal catalysts (e.g., Pd, Cu, Rh) to facilitate specific bond formations with high selectivity. nih.gov High yield and regioselectivity; milder reaction conditions. Suzuki-Miyaura coupling, Cadogan reductive cyclization, C-H functionalization. nih.gov
Asymmetric Synthesis Produces specific stereoisomers (enantiomers) of a chiral compound. mdpi.com Leads to more potent and selective drugs with fewer side effects. Use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. longdom.orgmednexus.org For this compound derivatives, these computational tools offer a powerful way to navigate the vast chemical space and predict the properties of novel compounds before their synthesis. pnrjournal.comacs.org

Future applications in this area include:

Predictive Modeling and Virtual Screening: AI/ML algorithms can be trained on large datasets of existing compounds to predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and potential off-target effects of newly designed derivatives. pnrjournal.comacs.org This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving significant time and resources. mednexus.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific biological targets. acs.org These models can learn the underlying rules of molecular structure and bioactivity to propose novel this compound derivatives with desired characteristics, such as high potency and blood-brain barrier permeability. researchgate.net

Target-Agnostic Phenotypic Screening: AI can analyze complex behavioral or cellular profiles from phenotypic screens to identify active compounds without a preconceived target. scienceexchange.com For example, the SmartCube® platform uses ML to classify the behavioral profiles of mice treated with different compounds, enabling the prediction of therapeutic effects for novel indole derivatives in CNS disorders. scienceexchange.com

Table 2: Applications of AI/ML in the Drug Discovery Pipeline for Indole Derivatives

Stage AI/ML Application Description Potential Impact
Target Identification Analysis of "Omics" Data AI algorithms analyze genomic, proteomic, and other biological data to identify and validate novel drug targets. longdom.org Discovery of new therapeutic opportunities for diseases with complex pathology.
Hit Identification Virtual High-Throughput Screening ML models rapidly screen vast virtual libraries of compounds to identify potential "hits" for a specific target. acs.org Drastically reduces the number of compounds needing physical screening.
Lead Optimization De Novo Design & Property Prediction Generative models design novel derivatives while other models predict their efficacy (e.g., IC₅₀) and safety (ADMET). pnrjournal.comacs.org Faster development of optimized lead compounds with improved therapeutic profiles.
Preclinical Development Patient Stratification & Biomarker Discovery AI analyzes clinical and biological data to identify patient subgroups most likely to respond to a drug and discover predictive biomarkers. longdom.org More efficient and successful clinical trials; enables personalized medicine.

Exploration of Novel Molecular Targets

While derivatives of the this compound scaffold have been traditionally explored for their effects on the central nervous system, particularly serotonin (B10506) receptors, future research is expanding to a wide range of novel molecular targets implicated in other diseases. ontosight.ai This diversification opens up new therapeutic possibilities for cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov

Emerging areas of exploration include:

Anticancer Pathways: Recent studies have identified indole derivatives that target critical cancer signaling pathways. A notable example is the inhibition of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) receptor. nih.govacs.org A novel indole derivative, LKD1214, was shown to suppress SMO activity and inhibit tumor growth, even against mutants that are resistant to existing drugs. nih.govresearchgate.net Other targets include tubulin, where inhibitors can arrest the cell cycle, and receptor tyrosine kinases like EGFR and PDGFR. nih.govnih.gov

Infectious Diseases: The structural features of these compounds make them promising candidates for developing new anti-infective agents. Research has demonstrated the potential of related indole scaffolds against parasites like Plasmodium falciparum (malaria) and various species of Leishmania and Trypanosoma. nih.govmdpi.com Other studies are exploring their utility as antiviral agents against pathogens like HIV and HCV or as antibacterial agents that can disrupt peptidoglycan synthesis in bacteria like S. aureus. frontiersin.orgmdpi.com

Inflammatory and Immune Pathways: Indole derivatives are being investigated for their role in modulating immune responses. Some compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov Furthermore, indole metabolites are known to interact with the Aryl Hydrocarbon Receptor (AHR), which plays a role in gut immune homeostasis, suggesting potential applications in conditions like Graft Versus Host Disease (GvHD). nih.gov

Table 3: Emerging Molecular Targets for this compound Derivatives

Therapeutic Area Molecular Target Disease Relevance Example Finding
Oncology Smoothened (SMO) Receptor Hedgehog pathway-dependent cancers (e.g., medulloblastoma, basal cell carcinoma). nih.gov A novel derivative overcomes drug resistance by binding to a distinct interface on SMO. nih.govresearchgate.net
Oncology Tubulin Cancer (general) Certain 2-phenylindole (B188600) derivatives potently inhibit tubulin polymerization and arrest cancer cells in the G2/M phase. nih.govacs.org
Infectious Disease Plasmodium falciparum targets Malaria A 3-piperidin-4-yl-1H-indole derivative showed antimalarial activity against drug-resistant strains.
Infectious Disease Peptidoglycan biosynthesis (e.g., PBP2a) Bacterial Infections (e.g., MRSA) The indole alkaloid voacangine (B1217894) shows affinity for PBP2a, suggesting a mechanism for anti-staphylococcal activity. mdpi.com
Inflammation Cyclooxygenase-2 (COX-2) Inflammatory Disorders Scholarisins I and VI, monoterpenoid indole alkaloids, displayed selective inhibition of COX-2. nih.gov
Immunology Aryl Hydrocarbon Receptor (AHR) Immune Dysregulation (e.g., GvHD) Indole metabolites regulate gut immune homeostasis through AHR activation. nih.gov

Development of Advanced In Vitro Assay Systems for Mechanistic Research

To fully understand how this compound derivatives function at a molecular level, research is moving beyond simple binding assays towards more complex and physiologically relevant in vitro systems. These advanced assays provide deeper mechanistic insights and generate higher quality data for making critical decisions in drug development. nih.govalitheagenomics.com

Future research will increasingly utilize:

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in cells. wikipedia.orgcorelifeanalytics.com This method can quantify changes in protein localization, organelle morphology, and other complex cellular events in response to a compound. alitheagenomics.com For example, an HCS assay was used to demonstrate that the SMO inhibitor LKD1214 functions by blocking the translocation of the SMO protein to the primary cilia, a key step in Hedgehog pathway activation. nih.gov

Reporter Gene Assays: These assays are engineered to monitor the activity of specific signaling pathways. Cells are modified to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the pathway of interest. A change in the reporter signal provides a direct readout of pathway inhibition or activation. researchgate.net This method was instrumental in determining the IC₅₀ values for indole derivatives that inhibit the Hedgehog-Gli signaling pathway. acs.org

Advanced Cell Models: There is a growing trend towards using more disease-relevant cell models, such as patient-derived cells, induced pluripotent stem cells (iPSCs), and 3D organoids. These models better replicate the complexity of human tissues and diseases, improving the predictive value of in vitro studies.

Label-Free and Biophysical Methods: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide quantitative data on binding affinity and thermodynamics without the need for fluorescent labels, offering a more direct assessment of the drug-target interaction.

Table 4: Advanced In Vitro Assay Systems for Mechanistic Studies

Assay Type Description Information Gained Example Application
High-Content Screening (HCS) Automated microscopy and image analysis to quantify multiple cellular phenotypic changes. wikipedia.orgcorelifeanalytics.com Subcellular localization of proteins, morphological changes, cell cycle status, cytotoxicity. alitheagenomics.com Determining that an indole derivative blocks ciliary translocation of the SMO receptor. nih.gov
Reporter Gene Assays Uses a reporter gene (e.g., luciferase) linked to a pathway-responsive promoter to measure signaling activity. researchgate.net Potency (IC₅₀/EC₅₀) of pathway inhibitors/activators, mechanism of action. Quantifying the inhibition of the Hedgehog-Gli signaling pathway by novel indole compounds. acs.org
Cell-Based Thermal Shift Assays (CETSA) Measures the change in thermal stability of a target protein upon ligand binding in intact cells. Direct evidence of target engagement in a physiological context. Confirming that a compound binds to its intended protein target within the cell.
Microscale Thermophoresis (MST) Measures the motion of molecules in a microscopic temperature gradient, which changes upon binding. Binding affinity (Kd), stoichiometry, and thermodynamics in solution. Quantifying the interaction between an indole derivative and its target protein with high sensitivity.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Piperidylmethyl)indole, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of this compound can be achieved via palladium-catalyzed coupling or condensation reactions. For example, Cacchi’s methodology for 2-(aminomethyl)indoles involves mild conditions using propargyl carbonates and amines, yielding functionalized indoles in high efficiency . To optimize yields:

  • Catalyst selection : Use Pd(OAc)₂ or RhCl₃ for robust cross-coupling.
  • Solvent system : Employ THF or DMF for solubility and stability of intermediates.
  • Temperature control : Maintain 60–80°C to avoid side reactions.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients ensures purity.

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm piperidylmethyl substitution via characteristic shifts (e.g., δ 2.5–3.5 ppm for N–CH₂ protons) .
  • IR spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
  • Single-crystal XRD : Resolve bond lengths and angles (e.g., C9–N distance ~1.48 Å in analogous indole-piperidine systems) .

Advanced: How can density functional theory (DFT) predict reactive sites in this compound derivatives?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and generate electrostatic potential (MEP) maps. Key steps:

Geometry optimization : Compare computed bond parameters (e.g., C–N, C–C) with XRD data .

MEP analysis : Identify nucleophilic regions (negative potential) at the indole nitrogen and electrophilic sites on the piperidine ring .

Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict electron transfer pathways for pharmacological activity .

Advanced: What strategies resolve contradictions in reported pharmacological activities of this compound analogs?

Methodological Answer:
Discrepancies in bioactivity data (e.g., receptor binding vs. cytotoxicity) require:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
  • SAR studies : Systematically modify substituents (e.g., halogenation at C5 or piperidine N-alkylation) to isolate activity trends .
  • Docking simulations : Compare binding affinities to targets (e.g., nicotinic acetylcholine receptors) using AutoDock Vina .
  • Meta-analysis : Cross-reference data from peer-reviewed studies, excluding non-validated sources (e.g., commercial databases) .

Advanced: How are crystallographic parameters for this compound derivatives determined, and what insights do they provide?

Methodological Answer:
Single-crystal XRD (Bruker SMART CCD) resolves:

  • Dihedral angles : Assess steric strain (e.g., ~73° between phenyl groups in analogous structures) .
  • Hydrogen bonding : Identify intermolecular interactions (e.g., N–H⋯O bonds stabilizing crystal packing) .
  • Space group assignment : Confirm symmetry (e.g., Pna2₁ for tricyclic indoles) to guide polymorphism studies.
  • Refinement : Use SHELXL97 with Friedel pairs for chiral centers, achieving R-factors < 0.05 .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-MS/MS : Use C18 columns (e.g., Baker-10) with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor m/z transitions specific to the molecular ion .
  • Plasma extraction : Solid-phase extraction (SPE) with Bond-Elut C18 cartridges improves recovery rates >90% .
  • Internal standards : Deuterated analogs (e.g., D₅-3-(2-Piperidylmethyl)indole) correct for matrix effects.

Advanced: How do substituents on the piperidine ring influence the physicochemical properties of this compound?

Methodological Answer:

  • LogP calculation : Introduce electron-withdrawing groups (e.g., -CF₃) increases lipophilicity (ΔLogP ~1.2).
  • pKa prediction : Piperidine N-alkylation raises basicity (pKa ~9.5 vs. ~8.2 for unsubstituted analogs) .
  • Solubility : Polar substituents (e.g., -OH) enhance aqueous solubility but reduce membrane permeability. Validate via shake-flask assays .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity screening : Refer to RTECS data for LD₅₀ values (e.g., intraperitoneal LD₅₀ ~351 mg/kg in mice) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification.
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.